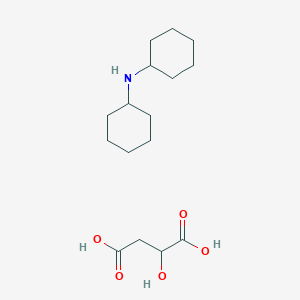
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid: is a compound that combines the properties of two distinct chemical entities: N-cyclohexylcyclohexanamine and 2-hydroxybutanedioic acid. . It is commonly used as a chemical intermediate in various industrial applications. 2-hydroxybutanedioic acid, also known as malic acid, is an organic compound with the formula C4H6O5. It is a naturally occurring substance found in many fruits and is used in the food and beverage industry as an acidulant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanone under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: Industrial production of N-cyclohexylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclohexylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens to form N-cyclohexylcyclohexyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperature range 0-50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, temperature range 0-25°C.
Substitution: Halogens (chlorine, bromine); conditions: presence of a catalyst, temperature range 25-100°C.
Major Products Formed:
Oxidation: N-cyclohexylcyclohexanone
Reduction: Cyclohexylamine
Substitution: N-cyclohexylcyclohexyl halides
Applications De Recherche Scientifique
Chemistry: N-cyclohexylcyclohexanamine is used as a chemical intermediate in the synthesis of various organic compounds. It is also used as a catalyst in certain organic reactions.
Biology: In biological research, N-cyclohexylcyclohexanamine is used as a reagent in the study of enzyme kinetics and protein interactions.
Industry: In the industrial sector, N-cyclohexylcyclohexanamine is used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity. The compound can influence neurotransmitter release and uptake, making it a potential candidate for neurological research.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: Similar in structure but lacks the additional cyclohexyl group.
Dicyclohexylamine: Similar in structure but differs in the arrangement of the cyclohexyl groups.
Cyclohexanone: Similar in structure but contains a carbonyl group instead of an amine group.
Uniqueness: N-cyclohexylcyclohexanamine is unique due to its dual cyclohexyl groups, which impart distinct chemical and physical properties. This makes it a versatile compound with applications in various fields, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
89880-79-5 |
|---|---|
Formule moléculaire |
C16H29NO5 |
Poids moléculaire |
315.40 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H23N.C4H6O5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-2(4(8)9)1-3(6)7/h11-13H,1-10H2;2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
MSIUBNOPCKNRFA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
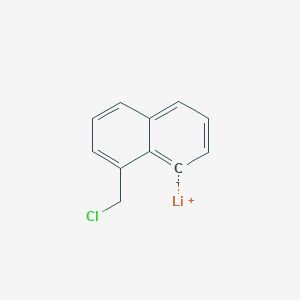
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
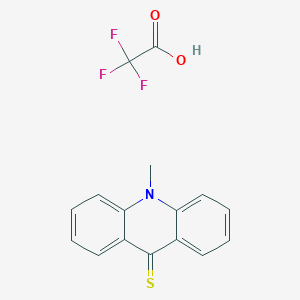
![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)
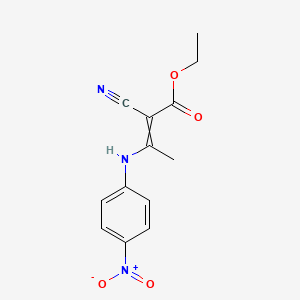
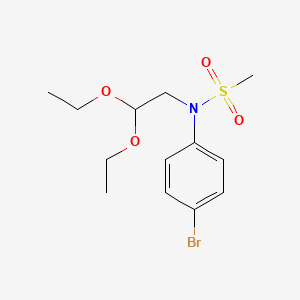

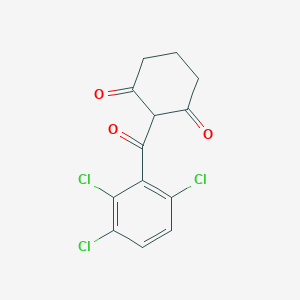
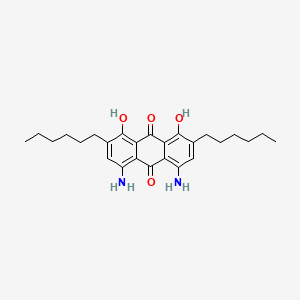
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
